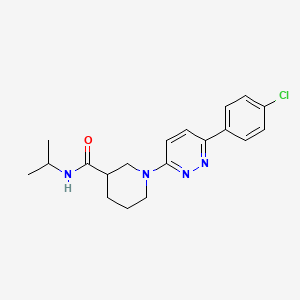

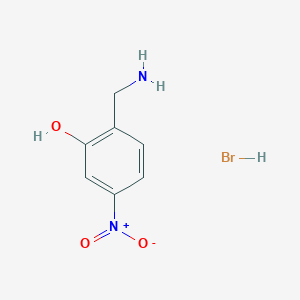

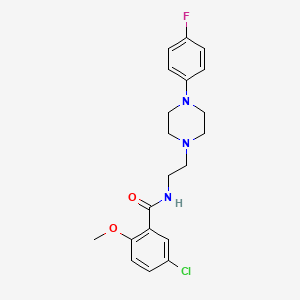

1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-isopropylpiperidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-isopropylpiperidine-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyridazinone ring and a piperidine ring . Pyridazinones are a class of compounds that have been shown to exhibit a wide range of pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyridazinone ring, in particular, is a six-membered ring with two nitrogen atoms .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. For example, pyridazinone derivatives can participate in nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyridazinones are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Applications De Recherche Scientifique

Synthesis and Molecular Docking

The chemical compound under discussion has close relatives studied for their potential in synthesizing new chemical entities. For instance, novel pyridine and fused pyridine derivatives have been explored for their antimicrobial and antioxidant activities. These compounds, synthesized from related pyridine carbonitriles, have shown moderate to good binding energies towards specific target proteins in molecular docking screenings, indicating potential biological activity (Flefel et al., 2018).

Antimicrobial and Antifungal Applications

Another study focused on the synthesis of new imidazo and pyrimido thieno[2,3-c]pyridazines, starting from compounds structurally similar to the one . These compounds were evaluated for their antibacterial activities, suggesting the potential of such chemical structures in developing new antimicrobial agents (El-Dean et al., 2008).

Inhibition of Interleukin-1β Converting Enzyme

Research on 3-chloro-4-carboxamido-6-arylpyridazines, similar in structure to the compound , revealed their role as novel classes of interleukin-1β converting enzyme (ICE) inhibitors. These agents offer insights into the design of non-peptide inhibitors with potential therapeutic applications in treating conditions involving interleukin-1β (Dolle et al., 1997).

Synthesis of Novel Pyrimido[4,5-c]pyridazine Derivatives

Further studies have led to the synthesis of novel pyrimido[4,5-c]pyridazine and s-triazolo[3′,4′:2,3]pyrimido[4,5-c]pyridazine derivatives, stemming from reactions of structurally related pyridazine compounds. These efforts underscore the versatility of pyridazine derivatives in generating compounds with potential biological activities (Abdel Moneam, 2004).

Antitumor and Antimicrobial Properties

The compound's analogs have been synthesized and tested for various activities, including antitumor and antimicrobial effects. For example, a study synthesized novel arylazothiazole disperse dyes containing selenium, demonstrating not only their utility in dyeing polyester fibers but also their potential for antimicrobial and antitumor applications (Khalifa et al., 2015).

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that pyridazine derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets .

Mode of Action

Pyridazine compounds have been shown to exhibit diverse pharmacological activities . They are highly reactive towards displacements by nucleophilic species .

Biochemical Pathways

Pyridazine derivatives have been shown to impact a wide range of physiological effects .

Result of Action

Pyridazine derivatives have been shown to possess diverse biological properties, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Propriétés

IUPAC Name |

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-propan-2-ylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN4O/c1-13(2)21-19(25)15-4-3-11-24(12-15)18-10-9-17(22-23-18)14-5-7-16(20)8-6-14/h5-10,13,15H,3-4,11-12H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYQRAHPIKEUBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1CCCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-isopropylpiperidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2779446.png)

![Tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B2779447.png)

![3-(3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one](/img/structure/B2779449.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2779457.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2779467.png)